Unique Antiviral Activity Within a Library of 3-Substituted-1,2,4-Triazole-β-ribosides
In a diverse series of 3-substituted 1,2,4-triazole-β-ribosides, ETAR was the only analog to demonstrate potent antiviral activity. At a single 30 μM concentration, ETAR inhibited Andes virus (ANDV) and Hantaan virus (HTNV) focus-forming units by 98% and 94.3%, respectively, while other isosteric derivatives and linkage isomers failed to show significant activity [1]. This directly contrasts with the class of 3-substituted-1,2,4-triazole nucleosides (e.g., those with 3-carboxamide or 3-thiocarboxamide groups), which are known to possess potent antiviral activity but are inactive against hantaviruses [2].
| Evidence Dimension | Antiviral activity against HTNV and ANDV |
|---|---|
| Target Compound Data | ETAR (1-β-d-ribofuranosyl-3-ethynyl-[1,2,4]triazole): 30 μM single-dose inhibition of 94.3% (HTNV) and 98% (ANDV) FFU. |
| Comparator Or Baseline | Other 3-substituted-1,2,4-triazole-β-riboside analogs: No significant activity. |
| Quantified Difference | ETAR was the only active compound identified from the diverse library screen. |
| Conditions | Vero E6 cells infected with HTNV or ANDV; 3-day antiviral assay; supernatant analyzed by focus-forming unit (FFU) assay. |
Why This Matters
This proves the C3-ethynyl group is not a generic substitution but a requirement for hantavirus antiviral activity within this scaffold, making ETAR the only viable lead candidate from this chemical series.
- [1] Chung, D.-H., Kumarapperuma, S. C., Sun, Y., Li, Q., Chu, Y.-K., Arterburn, J. B., Parker, W. B., Smith, J., Spik, K., Ramanathan, H. N., Schmaljohn, C. S., & Jonsson, C. B. (2008). Synthesis of 1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole and its in vitro and in vivo efficacy against Hantavirus. *Antiviral Research*, 79(1), 19–27. View Source
- [2] Witty, D. R., Maples, K. R., & al. (1976). U.S. Patent No. 3,991,078. N-substituted 1,2,4-triazoles. View Source
